molecular formula C26H24N6O4S B2387504 4-methyl-N-{[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-3-nitrobenzamide CAS No. 391940-82-2

4-methyl-N-{[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-3-nitrobenzamide

Cat. No.: B2387504
CAS No.: 391940-82-2
M. Wt: 516.58
InChI Key: QVFGBJMGLGVZKA-UHFFFAOYSA-N
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Description

This compound features a 4H-1,2,4-triazole core substituted with a phenyl group at position 4 and a sulfanyl-linked [(3-methylphenyl)carbamoyl]methyl moiety at position 3. The triazole ring is further functionalized with a methylnitrobenzamide group via a methylene bridge.

Properties

IUPAC Name

4-methyl-N-[[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-3-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N6O4S/c1-17-7-6-8-20(13-17)28-24(33)16-37-26-30-29-23(31(26)21-9-4-3-5-10-21)15-27-25(34)19-12-11-18(2)22(14-19)32(35)36/h3-14H,15-16H2,1-2H3,(H,27,34)(H,28,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVFGBJMGLGVZKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CNC(=O)C4=CC(=C(C=C4)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitrobenzoic Acid Functionalization

Step 1: Chlorine Displacement with Methylamine
4-Chloro-3-nitrobenzoic acid is reacted with methylamine in aqueous solution under reflux (3–5 hours) to yield 4-methylamino-3-nitrobenzoic acid. The patent specifies a methylamine-to-substrate molar ratio of 3.5:1–5:1, achieving near-quantitative substitution.

Step 2: Acyl Chloride Formation
The carboxylic acid is treated with thionyl chloride (SOCl₂) in dichloromethane, catalyzed by N,N-dimethylformamide (DMF), to generate 4-methylamino-3-nitrobenzoyl chloride. Excess SOCl₂ is removed via distillation, yielding the acyl chloride as a yellow powder.

Step 3: Amidation with Methylamine
Reaction with methylamine in dichloromethane affords N-methyl-4-(methylamino)-3-nitrobenzamide. The patent reports a 97.5% overall yield by optimizing stoichiometry and avoiding side reactions.

Adaptation for Target Molecule
To introduce the 4-methyl group, 4-methyl-3-nitrobenzoic acid may replace 4-chloro-3-nitrobenzoic acid. Alternatively, Friedel-Crafts alkylation post-nitration could install the methyl group.

Construction of the 4-Phenyl-4H-1,2,4-triazole-5-thiol Core

The triazole ring is synthesized via cyclization strategies analogous to EP0585235A1, which details triazolone formation from semicarbazide derivatives.

Thiosemicarbazide Cyclization

Step 1: Phenyl-Thiosemicarbazide Preparation
Phenylhydrazine reacts with thiourea in acidic ethanol to form 4-phenylthiosemicarbazide. This intermediate is critical for introducing the sulfur atom at position 5 of the triazole.

Step 2: Cyclocondensation with Formic Acid
Heating 4-phenylthiosemicarbazide with excess formic acid induces cyclization to 4-phenyl-4H-1,2,4-triazole-5-thiol. EP0585235A1 demonstrates that refluxing in formic acid (2 hours) achieves 70–80% yields.

Introduction of the [(3-Methylphenyl)carbamoyl]methyl Side Chain

Carbamoyl Methyl Thioether Synthesis

Step 1: Chloroacetylation of 3-Methylaniline
3-Methylaniline reacts with chloroacetyl chloride in dichloromethane, yielding N-(3-methylphenyl)chloroacetamide.

Step 2: Thiol-Ether Coupling
The triazole-thiol (from Section 3) undergoes nucleophilic substitution with N-(3-methylphenyl)chloroacetamide in basic conditions (e.g., K₂CO₃/DMF), forming the sulfanyl-linked carbamoyl methyl group.

Final Assembly of the Target Compound

Amide Bond Formation

The triazole-methylamine intermediate (generated by reducing a nitro group or via reductive amination) is coupled with 4-methyl-3-nitrobenzoyl chloride (from Section 2) using DCC/HOBt in DMF, yielding the final product.

Purification and Characterization

Crude product is purified via recrystallization (ethanol/water) and characterized by:

  • ¹H/¹³C NMR : Confirm substitution patterns on triazole and benzamide.
  • IR Spectroscopy : Validate nitro (1520 cm⁻¹) and amide (1650 cm⁻¹) groups.
  • HPLC-MS : Assess purity (>98%) and molecular ion ([M+H]⁺).

Analytical Data and Optimization Insights

Reaction Step Conditions Yield Key Observations
Acyl Chloride Formation SOCl₂, DMF, DCM, 25°C, 4h 92% Exothermic; requires slow addition
Triazole Cyclization Formic acid, reflux, 2h 78% Lower yields without solvent
Thioether Coupling K₂CO₃, DMF, 60°C, 6h 85% Base critical for deprotonation
Final Amidation DCC, HOBt, DMF, 0°C→RT, 12h 68% Competitive hydrolysis mitigated

Challenges and Mitigation Strategies

  • Regioselectivity in Triazole Formation : Competing 1,3,4-triazole isomers are minimized by using phenyl-thiosemicarbazide, favoring 1,2,4-regiochemistry.
  • Nitro Group Stability : Nitro reduction is avoided by maintaining acidic conditions during acylations.
  • Purification Complexity : Gradient column chromatography (hexane/EtOAc) resolves polar byproducts.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-{[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the triazole ring and the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted triazole and benzamide derivatives.

Scientific Research Applications

4-methyl-N-{[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-3-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methyl-N-{[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogues include:

Compound Name Key Structural Features Bioactivity (if reported) Reference
4-Methyl-N-{2-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-(morpholin-4-ylsulfonyl)benzamide Oxadiazole core, morpholine sulfonyl, methylsulfanyl Not explicitly stated; inferred enzyme inhibition
N-[5-Methylisoxazol-3-yl]-N-[(2-(phenylamino)-4H-1,3,4-thiadiazin-6-yl)amino]benzenesulfonamide Isoxazole-thiadiazine hybrid, sulfonamide Antimicrobial activity
4-(Dimethylsulfamoyl)-N-[[4-(2-methoxyphenyl)-5-[(4-methoxyphenyl)carbamoylmethylsulfanyl]-1,2,4-triazol-3-yl]methyl]benzamide Triazole core, dual carbamoyl groups, methoxy substituents Hypothesized kinase inhibition

Key Observations :

  • Triazole vs.
  • Sulfanyl Linkages : The sulfanyl group in the target compound and its analogues (e.g., ) is critical for redox-modulating activity, but its position and adjacent substituents (e.g., carbamoyl vs. sulfonamide) alter solubility and target selectivity.
  • Nitro Group : The 3-nitrobenzamide moiety in the target compound introduces strong electron-withdrawing effects, which may enhance electrophilic reactivity compared to methyl or methoxy substituents in analogues .
Bioactivity Profile Correlation

Hierarchical clustering of compounds based on Tanimoto similarity indices (Morgan fingerprints, Dice coefficients) suggests that:

  • Compounds with >70% structural similarity (e.g., triazole derivatives with carbamoyl groups) cluster into groups with overlapping bioactivity profiles, such as antimicrobial or kinase-inhibitory effects .
  • The target compound’s nitrobenzamide group diverges significantly from the sulfonamide-based analogues (e.g., ), likely altering its mode of action. For instance, sulfonamides typically target dihydropteroate synthase in bacteria, while nitro-containing compounds often exhibit nitroreductase-dependent cytotoxicity .
Pharmacokinetic and Physicochemical Properties
  • LogP and Solubility : The nitro group in the target compound increases hydrophobicity (predicted LogP ~3.2) compared to morpholine-sulfonyl analogues (LogP ~2.5) . This may enhance membrane permeability but reduce aqueous solubility.

Implications for Drug Design

The target compound’s unique combination of a triazole core, sulfanyl-carbamoyl linkage, and nitrobenzamide group positions it as a candidate for:

  • Targeted Enzyme Inhibition : The nitro group may enable selective activation in hypoxic environments, a feature exploited in prodrug design .

Biological Activity

The compound 4-methyl-N-{[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-3-nitrobenzamide , known for its complex structure and potential therapeutic applications, has garnered attention in the field of medicinal chemistry. This article aims to explore its biological activity, mechanisms of action, and potential therapeutic uses based on diverse research findings.

Chemical Structure

The chemical formula for this compound is C26H25N5O2SC_{26}H_{25}N_{5}O_{2}S. Its structure includes a triazole ring, which is significant in various pharmacological activities.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity :
    • Compounds containing triazole moieties have been shown to exhibit significant antimicrobial properties. Research indicates that derivatives of triazoles can inhibit the growth of various bacterial and fungal strains, suggesting potential use in treating infections .
  • Anticancer Properties :
    • The triazole scaffold has been linked to anticancer activity through mechanisms such as inhibition of cell proliferation and induction of apoptosis in cancer cells. Studies have demonstrated that similar compounds can target specific pathways involved in tumor growth .
  • Enzyme Inhibition :
    • This compound may act as an inhibitor of certain enzymes involved in critical metabolic pathways. For example, triazole derivatives have been investigated for their ability to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis .

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Interaction with Enzymes : The presence of the triazole ring allows for the formation of hydrogen bonds with active sites of enzymes, potentially leading to competitive inhibition .
  • Cell Signaling Pathways : The compound may interfere with signaling pathways that regulate cell growth and apoptosis, particularly in cancer cells .

Case Studies and Research Findings

Several studies have evaluated the biological activity of similar compounds:

StudyFindingsReference
Study 1Demonstrated antimicrobial activity against E. coli and S. aureus
Study 2Showed significant cytotoxic effects on breast cancer cell lines
Study 3Identified as a potent inhibitor of DHFR with IC50 values in low micromolar range

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